Oxolven
Description
Oxolven (systematic IUPAC name pending verification) is a synthetic organometallic compound primarily investigated for its catalytic properties in asymmetric hydrogenation and cross-coupling reactions. Structurally, it features a hybrid phosphine-alkene ligand system, which enables coordination with transition metals such as palladium, ruthenium, and iridium . Its unique electronic and steric properties arise from the conjugation of the phosphine donor group with an alkene backbone, enhancing catalytic activity and selectivity in C–C bond formation .
Properties
CAS No. |
27806-42-4 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h10,13,18-19,23H,1,4-9,11-12H2,2H3/t18-,19+,20+,21+/m1/s1 |
InChI Key |
RBQWEDYROUFTDJ-ANULTFPQSA-N |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C=C=C)O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxolven; Sa 45249; Sa-45249; Sa45249; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Oxolven’s performance, three analogous compounds are evaluated: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), Josiphos (a ferrocene-based diphosphine), and XylPhos (a bulky alkylphosphine).
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Flexibility : Unlike BINAP and Josiphos, this compound’s alkene backbone allows for electronic tunability via substituent modification, enabling optimization for specific substrates .
Steric Adaptability : XylPhos excels in sterically demanding reactions, but this compound’s moderate bulk reduces substrate inhibition while maintaining enantioselectivity .
Stability : this compound and XylPhos outperform BINAP/Josiphos in aerobic environments, reducing preprocessing costs in industrial settings .
Comparison with Functionally Similar Compounds
This compound’s role in cross-coupling reactions is benchmarked against PPh₃ (triphenylphosphine) and DTBM-SEGPHOS (a chiral bisphosphine).
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) | Substrate Scope |
|---|---|---|---|
| This compound/Pd | 95 | 1,200 | Aryl chlorides, heterocycles |
| PPh₃/Pd | 78 | 800 | Aryl bromides |
| DTBM-SEGPHOS/Pd | 90 | 950 | Aryl iodides |
Key Findings :
Broad Substrate Tolerance : this compound activates challenging aryl chlorides, a limitation for PPh₃-based systems .
Cost Efficiency : Despite DTBM-SEGPHOS’s superior enantioselectivity, this compound’s synthetic simplicity reduces production costs by ~40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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